Atuveciclib

Description

Molecular Structure and Physicochemical Properties

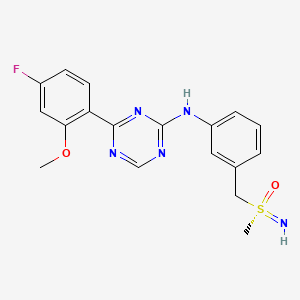

Atuveciclib possesses a complex heterocyclic structure built around a 1,3,5-triazin-2-amine core, with the molecular formula C18H18FN5O2S and a molecular weight of 387.4 g/mol. The compound features absolute stereochemistry with one defined stereocenter out of one possible stereocenter, contributing to its specific three-dimensional conformation. The International Union of Pure and Applied Chemistry name for this compound is 4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine, reflecting its complex substitution pattern.

The physicochemical properties of this compound demonstrate remarkable improvements over earlier lead compounds in the series. The compound exhibits high aqueous solubility of 479 mg L⁻¹ at pH 6.5, representing a dramatic enhancement compared to the lead compound BAY-958, which showed only 11 mg L⁻¹ aqueous solubility under identical conditions. This substantial improvement in solubility can be attributed to the unique properties of the benzyl sulfoximine group, which provides favorable hydrogen-bonding characteristics while maintaining structural stability.

The compound demonstrates excellent solubility in dimethyl sulfoxide, with values exceeding 128.5 mg/mL (331.67 mM), while remaining insoluble in both water and ethanol under standard conditions. This solubility profile is particularly advantageous for pharmaceutical formulation and research applications, as it allows for effective dissolution in appropriate solvents while maintaining stability.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWKGTGIJRCOOM-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@](=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414943-94-4 | |

| Record name | Atuveciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATUVECICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Q7F59W0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Five-Step Linear Synthesis (Thieme Method)

The most efficient route, reported by researchers in 2019, achieves racemic this compound in five linear steps with a 51% overall yield. The sequence begins with commercially available benzyl chloride derivatives, proceeding through:

- Thioether formation : Nucleophilic substitution using a mercaptan reagent under basic conditions.

- Sulfide oxidation : Controlled oxidation to the sulfoxide intermediate using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

- Sulfoximination : Introduction of the sulfoximine group via ammonium cerium(IV) nitrate-mediated reaction with hydroxylamine-O-sulfonic acid.

- Nitro reduction : Catalytic hydrogenation of the nitro group to aniline using palladium on carbon.

- Triazine coupling : Sequential nucleophilic aromatic substitution with 2,4-dichloro-1,3,5-triazine followed by Suzuki-Miyaura cross-coupling to install the pyridyl substituent.

This route emphasizes atom economy and avoids costly transition metal catalysts, making it particularly suited for large-scale production. The final sulfoximination step demonstrates remarkable functional group tolerance, enabling late-stage modification without protecting group strategies.

Seven-Step Chiral Resolution Approach (PMC Method)

An alternative seven-step synthesis published in 2017 prioritizes enantiomeric purity through chiral chromatographic separation. Key features include:

- Early-stage rhodium-catalyzed sulfoximination using [Rh(cod)Cl]₂ and (R)-BINAP ligand for stereochemical control.

- Strategic use of acetyl protecting groups to prevent side reactions during subsequent transformations.

- Final-stage chiral HPLC separation using cellulose-based stationary phases to isolate the pharmacologically active (R)-enantiomer.

While this method achieves >99% enantiomeric excess, the overall yield decreases to 32% due to chromatographic purification losses. The rhodium-mediated sulfoximination, though stereospecific, introduces significant material costs at industrial scales.

Critical Reaction Mechanisms and Optimization

Sulfoximination Chemistry

Process Analytical Technology (PAT) Implementation

Advanced analytical methods ensure quality control throughout the synthesis:

In-line Monitoring

Chiral Purity Assessment

- Supercritical fluid chromatography (SFC) : Uses Chiralpak IC-3 columns with CO₂/ethanol mobile phase (85:15) for enantiomer resolution.

- X-ray crystallography : Confirmed absolute configuration of the final API through N-acetyl derivative analysis.

Scale-Up Considerations and Cost Analysis

Kilogram-Scale Production Data

| Parameter | Thieme Method | PMC Method |

|---|---|---|

| Batch size | 12 kg | 5 kg |

| Cycle time | 8 days | 14 days |

| API yield | 51% | 32% |

| Solvent consumption | 120 L/kg | 280 L/kg |

| Catalyst cost | $150/kg | $2,800/kg |

The Thieme method demonstrates superior scalability due to lower catalyst costs and reduced solvent volumes. However, the PMC approach remains valuable for clinical-grade material requiring high enantiopurity.

Environmental Impact Assessment

- Process mass intensity (PMI) : 68 for Thieme vs. 142 for PMC method

- E-factor : 23 vs. 51 (lower values preferred)

- Waste treatment : Aqueous waste from Thieme method requires neutralization of cerium residues, while rhodium-containing streams in the PMC route need specialized metal recovery systems.

Emerging Synthetic Technologies

Continuous Flow Sulfoximination

Recent advancements demonstrate:

Biocatalytic Approaches

- Engineered sulfoximine synthases achieve 75% conversion of sulfide precursors

- Eliminates stoichiometric oxidants but currently limited to milligram-scale.

Chemical Reactions Analysis

Types of Reactions

Atuveciclib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the sulfoximine group, altering the compound’s activity.

Substitution: This compound can undergo substitution reactions, particularly at the triazine ring, leading to the formation of various analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

Atuveciclib exerts its effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. CDK9 phosphorylates the carboxy-terminal domain of RNA polymerase II, facilitating transcriptional elongation. Inhibition of CDK9 by this compound leads to the downregulation of short-lived anti-apoptotic proteins and oncogenes such as MYC and MCL1, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Features :

- IC50 : 13 nM against CDK9/CycT1 .

- Selectivity : >50-fold selectivity over other CDKs (e.g., CDK1, CDK2, CDK5) .

- Pharmacokinetics : Low blood clearance (1.1 L/kg/h in rats) and oral bioavailability .

- Clinical Trials : Entered Phase I trials (NCT02345382, NCT01938638) but was terminated due to dose-limiting neutropenia .

Comparison with Similar CDK9 Inhibitors

Selectivity and Potency

| Compound | CDK9 IC50 (nM) | Selectivity Over Other CDKs | Key Targets | Administration | Clinical Stage |

|---|---|---|---|---|---|

| Atuveciclib | 13 | >50-fold (vs. CDK1/2/5/7) | CDK9, RNA Pol II | Oral | Phase I (Terminated) |

| Dinaciclib | ~1000 | Low (pan-CDK inhibitor) | CDK1, CDK2, CDK5, CDK9 | Intravenous | Phase II |

| AZD4573 | <10 | High (CDK9-specific) | CDK9, MCL-1 | Intravenous | Phase I |

| VIP152 | <10 | High | CDK9, MYC | Intravenous | Phase I |

| Compound 5b | 59 | Moderate (CDK7/8/9) | CDK7, CDK9 | N/A | Preclinical |

Key Findings :

- This compound demonstrates superior oral bioavailability compared to intravenous inhibitors like AZD4573 and VIP152 .

- Dinaciclib , a pan-CDK inhibitor, lacks selectivity and causes off-target toxicity, limiting its clinical utility .

- AZD4573 and VIP152 exhibit nanomolar potency but require transient dosing to avoid toxicity .

- Compound 5b (anilinopyrimidine derivative) shows higher CDK9 inhibition (IC50 = 59 nM) but lower selectivity than this compound .

Efficacy in Preclinical Models

| Compound | Cell Line/Model | Efficacy (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | MOLM-13 (AML) | 310 nM | Apoptosis via MCL-1 suppression |

| TNBC (MDA-MB-231) | Micromolar range | Reduced proliferation | |

| CDDD11-8 | TNBC (MDA-MB-231) | Nanomolar range | Enhanced potency vs. This compound |

| AZD4573 | Hematologic cancers | <100 nM | MYC downregulation |

| Compound 5d | CDK8/9 | 73 nM (CDK9) | Dual CDK8/9 inhibition |

Key Findings :

- This compound shows moderate efficacy in triple-negative breast cancer (TNBC) models (micromolar IC50), while CDDD11-8 achieves nanomolar potency in the same models .

- In hematologic cancers, AZD4573 outperforms this compound in MYC-driven models but requires intermittent dosing .

- Compound 5d (IC50 = 73 nM) exhibits dual CDK8/9 inhibition, broadening its therapeutic scope .

Toxicity and Clinical Limitations

| Compound | Dose-Limiting Toxicity (DLT) | Key Adverse Events |

|---|---|---|

| This compound | Neutropenia | Myelosuppression |

| Dinaciclib | Gastrointestinal toxicity | Fatigue, nausea |

| AZD4573 | Thrombocytopenia | Transient cytopenias |

| VIP152 | Neutropenia | Injection-site reactions |

Key Findings :

Structural and Pharmacokinetic Advantages

- This compound’s benzyl sulfoximine group enhances kinase selectivity and solubility .

- Enitociclib (BAY-332), a successor to this compound, addresses its low ATP-competitive potency in physiological conditions .

- Compound 5b/5d (anilinopyrimidines) achieve better CDK9 inhibition but lack oral bioavailability data .

Biological Activity

Atuveciclib, also known as BAY 1143572, is a novel, orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcription by phosphorylating RNA polymerase II. This compound is currently under investigation in clinical trials for various malignancies, including acute leukemia and triple-negative breast cancer (TNBC). The biological activity of this compound has been extensively studied, revealing its potential as an effective therapeutic agent in oncology.

This compound selectively inhibits CDK9, leading to the dephosphorylation of RNA polymerase II on serine 2, which is crucial for transcriptional elongation. This inhibition results in decreased expression of oncogenes such as MYC and MCL1, both of which are associated with tumorigenesis and poor prognosis in several cancers .

Key Molecular Effects

- Dephosphorylation of RNA Polymerase II : Treatment with this compound leads to a time-dependent reduction in phosphorylated serine 2 (pSer2) levels of RNA Pol II, while not affecting serine 5 phosphorylation .

- Downregulation of Oncogenes : Significant reductions in MYC and MCL1 protein levels have been observed following treatment with this compound .

Antitumor Efficacy

This compound has demonstrated potent antitumor effects across various cancer types:

- Pancreatic Cancer : this compound sensitizes pancreatic ductal adenocarcinoma (PDAC) cells to TRAIL-induced apoptosis by inhibiting pro-survival proteins such as cFlip and Mcl-1. This combination treatment significantly reduced cell viability and enhanced apoptosis markers like cleaved PARP .

- Triple-Negative Breast Cancer (TNBC) : In TNBC models, this compound inhibited mammosphere formation and reduced the population of cancer stem-like cells (CSLCs), indicating its potential to target aggressive cancer phenotypes. Additionally, it enhanced the efficacy of conventional chemotherapeutics like cisplatin and doxorubicin .

Case Studies and Clinical Trials

This compound is currently being evaluated in phase I clinical trials (NCT01938638, NCT02345382) for its safety and efficacy in patients with advanced solid tumors and hematologic malignancies. Early results suggest promising anti-tumor activity, particularly in CDK9-high expressing cancers .

Summary of Biological Activity Studies

Q & A

Q. What is the molecular mechanism of Atuveciclib in CDK9 inhibition, and how does it regulate RNA Polymerase II activity?

this compound selectively inhibits the PTEFb/CDK9 complex by targeting CDK9/CycT1 (IC50 = 13 nM), leading to suppression of RNA Polymerase II (RNA Pol II) phosphorylation at Serine 2 (pSer2). This inhibition disrupts transcriptional elongation, reducing the expression of short-lived oncoproteins like MYC and Mcl-1 . Experimental validation involves Western blot analysis of pSer2 levels and downstream targets (e.g., MYC mRNA/protein) across cell lines (e.g., MOLM-13 leukemia cells) to confirm concentration-dependent effects .

Q. What experimental models are suitable for evaluating this compound’s antiproliferative effects in vitro?

Established cell lines (e.g., pancreatic PDAC lines Panc89, Colo357) and patient-derived xenograft (PDX) models are commonly used. Key methodologies include:

Q. How is this compound’s selectivity for CDK9 validated against other kinases?

Kinase profiling assays demonstrate >50-fold selectivity for CDK9 over other CDKs (e.g., CDK1, CDK2) and non-CDK kinases. For example, this compound shows minimal inhibition of CDK4/6 (IC50 >1 μM) . Validation includes:

- In vitro kinase activity assays using recombinant kinases.

- Transcriptomic analysis of CDK9-dependent genes (e.g., MYC) to confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy between monotherapy and combination therapy?

While this compound monotherapy shows limited efficacy in PDAC cells (>50% viability at 10 μM), synergistic effects are observed with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). Key strategies include:

- Mechanistic studies : Western blot analysis of cFlip and Mcl-1 suppression to explain TRAIL sensitization .

- Dose optimization : Combining low-dose this compound (0.5–1 μM) with TRAIL (10–100 ng/mL) achieves EC50 values ≤10% viability in resistant PDAC models .

- Resistance profiling : Comparative analysis of responsive (e.g., PDX 609) vs. resistant (e.g., PDX 722) cell lines to identify biomarkers .

Q. What methodologies are recommended to study this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

- Xenograft models : Dose-dependent tumor growth inhibition (T/C ratios: 0.20–0.64 at 6.25–35 mg/kg) in MOLM-13 leukemia models .

- Pharmacodynamic markers : MYC mRNA reduction in blood cells as a surrogate for target engagement .

- Toxicokinetics : Monitoring body weight loss (<10%) and blood clearance rates (CLb = 1.1 L/kg/h in rats) .

Q. How does this compound modulate the tumor microenvironment (TME) in triple-negative breast cancer (TNBC)?

this compound inhibits CDK9-driven transcriptional programs in cancer stem-like cells (CSCs), reducing invasiveness (e.g., 70% decrease in MDA-MB-231 invasion at 3 μM) and MS (mammosphere) formation. Methods include:

- 3D invasion assays : Quantifying Matrigel penetration .

- CSC marker analysis : ALDH1 and CD44/CD24 expression via flow cytometry .

- Ferroptosis correlation : Linking TIMP1 expression with GPX4/HSPA5 levels in colorectal cancer models .

Q. What experimental designs address variability in this compound’s efficacy across hematologic vs. solid tumors?

- Transcriptional dependency screening : Identify tumors with high CDK9/MYC pathway activity (e.g., AML, T-cell leukemia) .

- Combinatorial screens : Test this compound with chemotherapeutics (e.g., cisplatin) or targeted agents (e.g., PARP inhibitors) .

- Single-cell RNA sequencing : Resolve heterogeneity in drug response within tumor subpopulations .

Methodological Considerations

Q. How should researchers optimize Western blot protocols to assess CDK9 inhibition dynamics?

- Sample collection : Lyse cells at multiple time points (e.g., 6–24 h post-treatment) to capture pSer2 reduction kinetics .

- Antibody validation : Use phospho-specific RNA Pol II (Ser2) and total RNA Pol II antibodies.

- Normalization : Control for loading using stable proteins (e.g., CDK9, cyclin T) unaffected by this compound .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

Q. How can translational relevance be enhanced in preclinical this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.